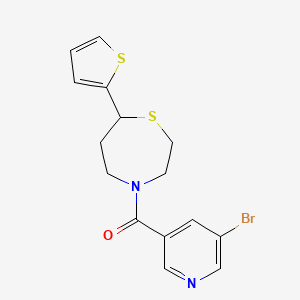

(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 5-bromopyridine moiety linked via a methanone bridge to a 1,4-thiazepane ring substituted with a thiophen-2-yl group. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes, receptors, or nucleic acids .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS2/c16-12-8-11(9-17-10-12)15(19)18-4-3-14(21-7-5-18)13-2-1-6-20-13/h1-2,6,8-10,14H,3-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJWSBLQNWYFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features a brominated pyridine ring and a thiazepane moiety, which are known to contribute to various biological activities.

The biological activity of (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is primarily attributed to its ability to interact with specific biological targets. The bromine atom in the pyridine ring enhances electron density, facilitating interactions with nucleophilic sites in proteins and enzymes. The thiazepane ring may also contribute to structural rigidity, allowing for better binding affinity to target receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of brominated pyridine compounds often exhibit antimicrobial properties. The presence of the thiophene and thiazepane rings may enhance this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

- Anticancer Properties : Compounds containing brominated heterocycles have been investigated for their potential as anticancer agents. Preliminary studies suggest that (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone may inhibit tumor cell proliferation through apoptosis induction.

- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antimicrobial Activity : A derivative similar to (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone was tested against various bacterial strains, demonstrating significant inhibition at low concentrations (EC50 values ranging from 10 µg/mL to 30 µg/mL) .

| Compound | Bacterial Strain | EC50 (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 25 |

| Target Compound | Pseudomonas aeruginosa | 20 |

Comparison with Similar Compounds

2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]

- Key Differences: Replaces the 1,4-thiazepane ring with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system. Incorporates a sulfonyl group (-SO₂-) instead of a methanone bridge. The tetrahydropyridine ring adopts a half-chair conformation, with dihedral angles between heterocycles (e.g., 69.34° between pyridine and tetrahydropyridine rings) influencing spatial orientation .

- Implications: The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the methanone bridge. Reduced conformational flexibility due to the fused bicyclic system.

(4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.